molecular formula C6H10O3 B13565818 2,5-Dioxaspiro[3.4]octan-8-ol

2,5-Dioxaspiro[3.4]octan-8-ol

Cat. No.: B13565818
M. Wt: 130.14 g/mol
InChI Key: HGTKIAWHNKXFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxaspiro[34]octan-8-ol is a chemical compound with the molecular formula C6H10O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.4]octan-8-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 1,4-butanediol with ethylene oxide. The reaction conditions often include the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.4]octan-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxaspiro[3.4]octan-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions. These interactions can lead to the formation of various products with different chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dioxaspiro[3.4]octan-2-ol
  • 2,5-Dioxaspiro[3.4]octan-8-one
  • 5,8-Dioxaspiro[3.4]octane-2-methanol

Uniqueness

2,5-Dioxaspiro[3.4]octan-8-ol is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and reactivity patterns, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2,5-dioxaspiro[3.4]octan-8-ol

InChI

InChI=1S/C6H10O3/c7-5-1-2-9-6(5)3-8-4-6/h5,7H,1-4H2

InChI Key

HGTKIAWHNKXFNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1O)COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.